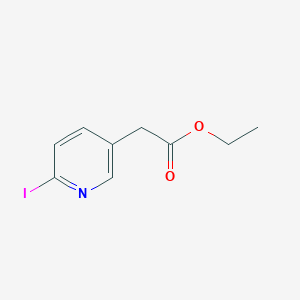

Ethyl 2-(6-iodopyridin-3-yl)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(6-iodopyridin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(6-iodopyridin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H10INO2 |

|---|---|

Molekulargewicht |

291.09 g/mol |

IUPAC-Name |

ethyl 2-(6-iodopyridin-3-yl)acetate |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 |

InChI-Schlüssel |

RYHVQJMZOKQJET-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CN=C(C=C1)I |

Herkunft des Produkts |

United States |

Technical Monograph: 6-Iodopyridine-3-acetic acid ethyl ester

Topic: 6-iodopyridine-3-acetic acid ethyl ester chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Intermediate for Heterocyclic Scaffold Construction [1]

Executive Summary

6-iodopyridine-3-acetic acid ethyl ester (CAS: 1089330-76-6) is a bifunctional pyridine building block extensively utilized in medicinal chemistry. Its structural value lies in its orthogonality: the C6-iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-ethyl acetate side chain provides a versatile linker for further elaboration into acids, alcohols, or amides. This guide details the structural characterization, synthetic pathways, and validated experimental protocols for utilizing this compound in high-throughput drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

The molecule features a pyridine ring substituted at the meta position (relative to nitrogen) with an ethyl acetate group and at the ortho position (relative to nitrogen) with an iodine atom. The iodine at C6 is electronically activated by the adjacent ring nitrogen, making it significantly more reactive toward oxidative addition than comparable phenyl iodides.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-(6-iodopyridin-3-yl)acetate |

| CAS Number | 1089330-76-6 |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| pKa (Conj.[1][2][3][4] Acid) | ~2.5 (Pyridine nitrogen) |

Structural Characterization (Spectroscopic Signature)

Accurate identification relies on distinguishing the specific substitution pattern (2,5- vs 2,4- isomers).

¹H NMR Interpretation (300 MHz, CDCl₃)

-

δ 8.25 (d, J=2.2 Hz, 1H, H-2): The most deshielded proton, adjacent to the nitrogen and the acetate chain.

-

δ 7.68 (d, J=8.1 Hz, 1H, H-5): Ortho to the iodine; typically shielded relative to H-2.

-

δ 7.42 (dd, J=8.1, 2.2 Hz, 1H, H-4): Shows coupling to both H-2 and H-5.

-

δ 4.18 (q, J=7.1 Hz, 2H, O-CH₂-CH₃): Characteristic quartet of the ethyl ester.

-

δ 3.60 (s, 2H, Ar-CH₂-CO): Singlet corresponding to the benzylic-like methylene group.

-

δ 1.28 (t, J=7.1 Hz, 3H, O-CH₂-CH₃): Triplet of the terminal methyl group.

Synthetic Pathways

Two primary routes exist for accessing this scaffold. Route A is the standard laboratory preparation via esterification, while Route B (Arndt-Eistert Homologation) is utilized when starting from the widely available 6-iodonicotinic acid.

Route A: Direct Esterification (Fischer-Speier)

The most direct method involves the acid-catalyzed esterification of 6-iodopyridine-3-acetic acid.

-

Reagents: Ethanol (excess), H₂SO₄ (cat.), Reflux.

-

Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by ethanol.

-

Note: Care must be taken to avoid forcing conditions that might cause protodeiodination, although the C-I bond is generally stable to acid.

Route B: Arndt-Eistert Homologation (De Novo)

Used to insert the methylene (-CH₂-) spacer starting from 6-iodonicotinic acid.

-

Activation: 6-Iodonicotinic acid → Acid Chloride (SOCl₂).

-

Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the

-diazoketone. -

Wolff Rearrangement: Ag(I)-catalyzed rearrangement in the presence of ethanol to yield the ethyl ester.

Caption: Arndt-Eistert homologation pathway for synthesizing the target ester from nicotinic acid precursors.

Reactivity Profile & Applications

The molecule acts as a "linchpin" intermediate. The reactivity is dominated by the C-I bond, which is highly susceptible to oxidative addition by Pd(0) species.

Suzuki-Miyaura Cross-Coupling

The 6-iodo position allows for the attachment of aryl or heteroaryl groups.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

-

Outcome: Biaryl formation with retention of the ester side chain.

Ester Manipulation

-

Hydrolysis: LiOH/THF/H₂O yields the free acid (6-iodopyridine-3-acetic acid).

-

Reduction: NaBH₄/MeOH (mild) or LiAlH₄ (strong) yields 2-(6-iodopyridin-3-yl)ethanol.

Caption: Divergent synthesis map showing the three primary reaction vectors for the intermediate.

Experimental Protocol: Suzuki Coupling Workflow

Objective: To couple 6-iodopyridine-3-acetic acid ethyl ester with Phenylboronic acid.

Reagents:

-

Substrate: 1.0 eq (291 mg, 1.0 mmol)

-

Phenylboronic acid: 1.2 eq (146 mg, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and K₂CO₃ solution.

-

Reaction: Heat to 90 °C for 4 hours (or 100 °C for 30 min in microwave).

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation Point: The disappearance of the starting material spot (TLC, Rf ~0.5 in 20% EtOAc/Hex) and the appearance of the fluorescent biaryl product confirms success.

Safety & Handling

-

Hazards: The compound is an organic iodide and an ester. It is classified as an Irritant (Skin/Eye/Respiratory) .[5]

-

Sensitization: Halogenated pyridines can be skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Storage: Store at 2–8 °C under inert gas (Argon). Iodides can liberate I₂ upon prolonged exposure to light; store in amber vials.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Podgoršek, A., et al. (2009). Halogenated Pyridines as Building Blocks. Current Organic Chemistry.

Sources

Ethyl (6-iodo-3-pyridyl)acetate SMILES and InChI key

Topic: Ethyl (6-iodo-3-pyridyl)acetate: Technical Synthesis & Application Guide

PART 1: CHEMICAL IDENTITY & CORE DATA[1][2]

Compound Name: Ethyl 2-(6-iodopyridin-3-yl)acetate Common Synonyms: Ethyl (6-iodo-3-pyridyl)acetate; 3-Pyridineacetic acid, 6-iodo-, ethyl ester CAS Registry Number: 1089330-76-6[1]

| Identifier | Value |

| SMILES | CCOC(=O)CC1=CN=C(I)C=C1 |

| InChI String | InChI=1S/C9H10INO2/c1-2-13-9(12)6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 |

| Molecular Formula | |

| Molecular Weight | 291.09 g/mol |

| Predicted LogP | ~2.21 |

| Physical State | Pale yellow solid or oil (low melting point) |

PART 2: EXECUTIVE TECHNICAL SUMMARY

Ethyl (6-iodo-3-pyridyl)acetate is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its structural utility stems from its orthogonal reactivity:

-

The C6-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for rapid diversification of the pyridine core.[1]

-

The C3-Ethyl Acetate Tail: A versatile aliphatic side chain that can be hydrolyzed to the carboxylic acid, reduced to the alcohol/aldehyde, or amidated to form peptidomimetic linkers.

This guide details the synthesis, handling, and application of this core, emphasizing protocols that maximize yield and minimize dehalogenation side reactions.

PART 3: SYNTHESIS PROTOCOLS

Two primary methodologies are presented: Method A (Direct Esterification) for scale-up when the acid is available, and Method B (Aromatic Finkelstein) for laboratory preparation from the more stable chloro-precursor.[1]

Method A: Acid-Catalyzed Esterification (Standard Route)

Best for: Large-scale preparation from 2-(6-iodopyridin-3-yl)acetic acid.[1]

Reagents:

-

Starting Material: 2-(6-iodopyridin-3-yl)acetic acid (1.0 equiv)[1]

-

Solvent/Reagent: Absolute Ethanol (0.2 M concentration)

-

Catalyst: Thionyl Chloride (

, 2.0 equiv) or conc.

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2-(6-iodopyridin-3-yl)acetic acid and absolute ethanol under

atmosphere. -

Activation: Cool the solution to 0°C. Dropwise add thionyl chloride over 20 minutes. Note:

generates anhydrous HCl in situ, driving the equilibrium more effectively than sulfuric acid. -

Reflux: Warm to room temperature, then heat to reflux (80°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid spot (baseline).

-

Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dilute the residue with EtOAc and wash with saturated

(carefully, gas evolution) until pH is neutral. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Copper-Catalyzed Aromatic Finkelstein (Laboratory Route)

Best for: Generating the reactive iodo-species from the cheaper, shelf-stable chloro-analog.[1]

Reagents:

-

Starting Material: Ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 equiv)[1]

-

Halogen Source: Sodium Iodide (NaI, 2.0 equiv)

-

Catalyst: Copper(I) Iodide (CuI, 5 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)[1]

-

Solvent: 1,4-Dioxane (anhydrous, 0.5 M)

Protocol:

-

Inerting: In a glovebox or under strict Argon flow, combine the chloro-pyridine substrate, NaI, and CuI in a pressure tube.

-

Ligand Addition: Add the diamine ligand and anhydrous dioxane. Seal the tube immediately.

-

Reaction: Heat the reaction mixture to 110°C for 12–24 hours. The solution will typically turn a dark green/brown color.

-

Causality Check: The CuI/diamine complex facilitates the nucleophilic aromatic substitution of the chloride (bond energy ~400 kJ/mol) by iodide. High temperature is required to overcome the activation barrier of the electron-deficient pyridine ring.[1]

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with 5% aqueous ammonia (to remove copper species) and brine.

-

Purification: Flash chromatography is essential to remove trace unreacted chloride.

PART 4: REACTION NETWORK & SCAFFOLD VERSATILITY

The following diagram illustrates the orthogonal reactivity of the scaffold. The iodine enables aryl-aryl coupling, while the ester enables chain extension or functional group interconversion.[1]

Figure 1: Orthogonal reaction pathways.[1] The C6-Iodine allows for cross-coupling without disturbing the ester, while the ester can be modified while retaining the halogen for later steps.[1]

PART 5: CRITICAL HANDLING & SAFETY

-

Light Sensitivity: Carbon-Iodine bonds are photolabile.[1] Store the compound in amber vials wrapped in foil at 2-8°C to prevent homolytic cleavage and iodine liberation (indicated by purple discoloration).[1]

-

Base Sensitivity: While the pyridine ring is robust, the ethyl ester is susceptible to hydrolysis. Avoid prolonged exposure to strong aqueous bases unless hydrolysis is intended.

-

Cross-Coupling Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium species, potentially dampening catalytic cycles.

-

Mitigation: Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd more strongly than the pyridine nitrogen, or run reactions in slightly acidic media (if compatible) to protonate the nitrogen.

-

PART 6: REFERENCES

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96490, Ethyl 3-pyridylacetate (Parent Structure Reference). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of Ethyl 2-(6-iodopyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 2-(6-iodopyridin-3-yl)acetate, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into its safe handling, application, and the chemical principles governing its reactivity. As a key building block in medicinal chemistry, understanding its properties is paramount for both experimental success and laboratory safety.

Compound Profile and Significance

Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS No. 1089330-76-6) is a substituted pyridine derivative.[1] Such halogenated pyridines are crucial intermediates in pharmaceutical synthesis. The presence of the iodine atom, the acetate group, and the nitrogen atom within the pyridine ring confers a unique combination of reactivity and functionality, making it a valuable synthon for introducing the pyridyl-acetic acid moiety into larger, more complex molecules. The iodine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or participate in halogen bonding, a significant interaction in supramolecular chemistry and drug-receptor binding.[2][3][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1089330-76-6 | BLDpharm[1] |

| Molecular Formula | C₉H₁₀INO₂ | Inferred |

| Molecular Weight | 291.09 g/mol | Fluorochem (analogue)[5] |

| Physical Form | Likely a solid or semi-solid | Sigma-Aldrich (analogue)[6] |

| Storage | 2-8°C under inert atmosphere | Sigma-Aldrich (analogue)[6][7] |

Hazard Analysis: A Mechanistic Approach

Inferred GHS Classification: Based on data from close analogues like Ethyl 2-(6-bromopyridin-2-yl)acetate and 4-Iodopyridine, the following hazards should be assumed.[6][8]

Table 2: Inferred GHS Hazard Statements

| Hazard Code | Statement | Basis of Inference |

|---|---|---|

| H302 | Harmful if swallowed | Pyridine Iodine Monochloride, 4-Iodopyridine, Bromopyridine analogue[6][8][9][10] |

| H315 | Causes skin irritation | 4-Iodopyridine, Bromopyridine analogue[6][8][9] |

| H319 | Causes serious eye irritation | 4-Iodopyridine, Bromopyridine analogue, Ethyl Acetate[6][8][9][11] |

| H335 | May cause respiratory irritation | Bromopyridine analogue[6] |

Expert Commentary:

-

Oral Toxicity (H302): Pyridine and its derivatives can be toxic upon ingestion, affecting the nervous system, liver, and kidneys.[12] The iodine atom adds to the molecular weight and may influence metabolic pathways, but the fundamental toxicity of the pyridine core remains.

-

Irritation (H315, H319, H335): As a fine chemical, often in powder or crystalline form, it poses a risk of mechanical and chemical irritation to the skin, eyes, and respiratory tract. Halogenated organic compounds are frequently irritants. The precautionary statement P261 (Avoid breathing dust) is particularly critical.[8][9]

-

Reactivity Concerns: While stable under recommended storage conditions, pyridines can react violently with strong acids and oxidizing agents.[12] The ethyl acetate moiety introduces a slight flammability risk, although as a solid, this is less of a concern than with liquid ethyl acetate. However, vapours may form explosive mixtures if handled at elevated temperatures.[13]

Risk Mitigation and Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, from engineering controls to personal protective equipment (PPE). The following workflow is designed to ensure minimal exposure and safe handling.

Engineering Controls and Laboratory Setup

-

Designated Use Area: All handling of solid Ethyl 2-(6-iodopyridin-3-yl)acetate should occur in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.

-

Ventilation: Ensure adequate ventilation to prevent accumulation of dust or vapors.[8] The use of a fume hood is the primary engineering control.

-

Emergency Equipment: An eyewash station and safety shower must be immediately accessible. Fire extinguishers suitable for chemical fires (e.g., dry chemical or CO₂) should be available.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical barrier based on the compound's hazard profile.

-

Hand Protection: Wear nitrile or neoprene gloves (e.g., conforming to EN 374 standard).[9] Do not use latex gloves, which offer poor chemical resistance. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[8]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, consider chemical-resistant aprons or suits.

-

Respiratory Protection: If work cannot be confined to a fume hood or if dust generation is significant, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

Step-by-Step Handling and Weighing Protocol

-

Preparation: Before retrieving the compound from storage (2-8°C), allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the cold container, which could compromise compound stability.

-

Aliquotting: Conduct all weighing and transfers inside a chemical fume hood. Use anti-static weigh boats or paper.

-

Technique: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Employ gentle handling techniques to minimize dust formation. Avoid pouring the solid; use a spatula to transfer it.

-

Cleanup: Immediately clean any spills using dry methods (e.g., absorbent pads) followed by decontamination of the surface.[9] Avoid dry sweeping, which can aerosolize the powder.

-

Disposal: Dispose of contaminated materials and waste compound in a dedicated, sealed, and clearly labeled hazardous waste container, following institutional and local regulations.[8]

Diagram: Safe Handling Workflow

This diagram outlines the critical decision points and steps for safely handling Ethyl 2-(6-iodopyridin-3-yl)acetate.

Caption: Logical workflow for the safe handling of Ethyl 2-(6-iodopyridin-3-yl)acetate.

Emergency Procedures: A Self-Validating System

Preparedness is the key to safety. Your response protocol should be second nature.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

To ensure the integrity of Ethyl 2-(6-iodopyridin-3-yl)acetate for research applications, strict storage conditions are necessary.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from moisture or air.[6][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[12] The pyridine ring is basic and will react exothermically with acids.

By integrating these principles of hazard assessment, risk mitigation, and emergency preparedness into your daily laboratory workflow, you can handle Ethyl 2-(6-iodopyridin-3-yl)acetate with the confidence and safety required for high-level scientific research.

References

-

PubChem, NIH. Pyridine | C5H5N | CID 1049. [Link]

-

MDPI. 2-Iodopyridin-3-yl acetate. [Link]

-

Sciencelab.com. Material Safety Data Sheet - Ethyl acetate. [Link]

-

DC Fine Chemicals. Safety Data Sheet - Ethyl acetate. [Link]

-

ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

-

Aladdin. SAFETY DATA SHEET - Pyridine Iodine Monochloride. [Link]

-

Scilit. 2-Iodopyridin-3-yl acetate. [Link]

-

ResearchGate. 2-Iodopyridin-3-yl acetate | Request PDF. [Link]

Sources

- 1. 1089330-76-6|Ethyl 2-(6-iodopyridin-3-yl)acetate|BLD Pharm [bldpharm.com]

- 2. 2-Iodopyridin-3-yl acetate | MDPI [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Ethyl 2-(6-bromopyridin-2-yl)acetate | 955369-63-8 [sigmaaldrich.com]

- 7. Ethyl 2-(6-hydroxypyridin-3-yl)acetate | 847375-00-2 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 11. geneseo.edu [geneseo.edu]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 13. dcfinechemicals.com [dcfinechemicals.com]

A-Technical-Guide-to-the-Strategic-Application-of-6-iodopyridin-2-yl-acetate-and-2-iodopyridin-3-yl-acetate-in-Synthetic-Chemistry

Abstract: Iodinated pyridines are cornerstone building blocks in contemporary drug discovery and materials science, prized for their versatility in carbon-carbon bond-forming reactions. The specific positioning of iodo and other functional groups on the pyridine ring dictates the molecule's reactivity, stability, and the ultimate structure of the synthesized target. This guide provides an in-depth comparative analysis of two strategic, yet distinct, isomers: 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate. We will explore their fundamental structural and electronic differences, provide validated synthetic protocols, and contrast their reactivity profiles in the context of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the nuanced reactivity of these isomers for the efficient construction of complex molecular architectures.

Core Structural and Physicochemical Distinctions

The divergent reactivity of 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate stems from the unique electronic and steric environments created by the placement of substituents relative to the electron-withdrawing nitrogen atom.

-

6-Iodopyridin-2-yl Acetate (Isomer A): The iodine atom is at the C6 position, and the acetate group is at the C2 position. Both are alpha (α) to the ring nitrogen. This symmetrical substitution pattern results in a highly electron-deficient C-I bond, priming it for oxidative addition in catalytic cycles.

-

2-Iodopyridin-3-yl Acetate (Isomer B): The iodine atom is at the C2 position (α), while the acetate is at the C3 position, which is beta (β) to the nitrogen. This asymmetry influences the molecule's dipole moment and the steric accessibility of the reactive C-I bond.

The acetate group serves as a protected form of a hydroxyl group. This is particularly useful as the parent hydroxypyridines (or pyridones) can exhibit tautomerism and different reactivity, while the acetate locks the molecule in a specific form and can be easily removed post-synthesis.

Comparative Physicochemical Properties

| Property | 6-Iodopyridin-2-yl Acetate (Isomer A) | 2-Iodopyridin-3-yl Acetate (Isomer B) | Rationale for Differences |

| Molecular Formula | C₇H₆INO₂ | C₇H₆INO₂ | Isomeric, same atomic composition. |

| Molecular Weight | 263.03 g/mol | 263.03 g/mol | Isomeric, same atomic composition. |

| Appearance | Typically a solid. | Solid.[1] | Crystalline packing can vary. |

| Reactivity of C-I Bond | Highly activated | Highly activated | Both iodo groups are at electron-deficient positions (α to N), facilitating oxidative addition.[2] |

| Key Structural Feature | Symmetric α,α'-disubstitution | Asymmetric α,β-disubstitution | Influences crystal packing, dipole moment, and steric hindrance.[1] |

Synthesis of Isomeric Precursors

The preparation of these isomers follows distinct pathways, typically starting from commercially available hydroxypyridines or aminopyridines. The choice of reagents and conditions is critical for achieving high yields and purity.

Synthesis Workflow Overview

Caption: Comparative synthetic pathways for Isomer A and Isomer B.

Detailed Experimental Protocol: Synthesis of 2-Iodopyridin-3-yl Acetate (Isomer B)

This protocol is adapted from a known method for the O-acylation of 2-iodo-3-hydroxypyridine.[1]

Rationale: Acetic anhydride is a powerful acetylating agent. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion. Refluxing provides the necessary activation energy for the reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-iodo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add triethylamine (1.5 eq).

-

Acetylation: Slowly add acetic anhydride (1.2 eq) to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-iodopyridin-3-yl acetate.[1]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[3][4] The reactivity of the iodopyridine isomers in this transformation is a key point of differentiation.

Mechanistic Considerations

The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step. The C-I bond is the most reactive among carbon-halogen bonds for this step (C-I > C-Br >> C-Cl).[2][3]

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity Comparison

Both isomers are highly reactive due to the iodo-substituent being at an electron-deficient alpha-position. However, subtle differences in reaction kinetics and outcomes can be observed.

-

Isomer A (6-Iodopyridin-2-yl Acetate): The C6-I bond is highly activated. The proximity of the C2-acetate group might offer some steric hindrance depending on the bulk of the palladium catalyst's ligands and the incoming boronic acid. Post-coupling, the resulting 6-aryl-pyridin-2-yl acetate can be readily hydrolyzed to the corresponding 6-aryl-2-pyridone, a "privileged scaffold" in medicinal chemistry.[6][7]

-

Isomer B (2-Iodopyridin-3-yl Acetate): The C2-I bond is similarly activated. The C3-acetate group is further from the reaction center compared to the C2-acetate in Isomer A, potentially leading to slightly faster kinetics in some cases due to reduced steric clash. The product, a 2-aryl-pyridin-3-yl acetate, provides access to the 2-aryl-3-hydroxypyridine scaffold, another valuable motif in drug design.

Representative Protocol: Suzuki Coupling of Iodopyridine Acetates

Rationale: A common catalytic system involves a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[8] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[9] A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Procedure:

-

Inert Atmosphere: To a reaction vessel, add the iodopyridine acetate isomer (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent & Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction: Heat the mixture (typically 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.

| Parameter | Isomer A Coupling | Isomer B Coupling | Key Insight |

| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Both are amenable to standard Suzuki conditions.[8] |

| Reaction Time | Generally 4-12 hours | Generally 4-12 hours | Kinetics are broadly similar due to α-iodo activation. |

| Typical Yields | Good to Excellent (>80%) | Good to Excellent (>80%) | High yields are achievable with both isomers. |

| Product Scaffold | 6-Aryl-2-pyridone (after hydrolysis) | 2-Aryl-3-hydroxypyridine (after hydrolysis) | The choice of isomer directly dictates the final product architecture. |

Applications in Drug Discovery and Materials Science

The choice between these isomers is a strategic one, dictated by the desired final molecular scaffold. Both 2-pyridone and 3-hydroxypyridine cores are prevalent in a vast array of biologically active molecules.

-

2-Pyridone Scaffolds (from Isomer A): The 2-pyridone motif is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities including antiviral (e.g., as non-nucleoside reverse transcriptase inhibitors - NNRTIs), antitumor, and anti-inflammatory properties.[7][10] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore.[11]

-

3-Hydroxypyridine Scaffolds (from Isomer B): This core is also significant in medicinal chemistry. For example, derivatives of 3-hydroxypyridin-2(1H)-ones have been investigated as inhibitors of influenza endonuclease.[10] The specific substitution pattern offered by coupling at the C2 position provides a distinct vector for molecular growth compared to the 2-pyridone scaffold.

Conclusion

While both 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate are highly activated and efficient substrates for palladium-catalyzed cross-coupling reactions, they are not interchangeable. The fundamental difference lies in the constitution of the final product.

-

6-Iodopyridin-2-yl acetate is the precursor of choice for accessing 6-substituted-2-pyridone scaffolds.

-

2-Iodopyridin-3-yl acetate is the gateway to 2-substituted-3-hydroxypyridine structures.

A thorough understanding of these isomeric differences allows the synthetic chemist to make a deliberate, strategy-driven choice, ensuring the most direct and efficient route to the desired molecular target. This guide serves as a foundational reference for harnessing the distinct synthetic potential of these valuable building blocks.

References

- Cristea, M., Shova, S., Popa, M. M., & Dumitrascu, F. (2026).

- Scilit. (2026).

- ResearchGate. (2026).

- BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.

- Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.

- National Center for Biotechnology Information. (n.d.).

- Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- Royal Society of Chemistry. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.

- National Institutes of Health. (n.d.). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2022).

- Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS: 1089330-76-6). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols that balance reactivity with functional group preservation.

Executive Summary

Ethyl 2-(6-iodopyridin-3-yl)acetate represents a "privileged scaffold" in drug discovery, offering a reactive handle (C–I bond) for diversification and a functionalizable tail (ester). While 2-halopyridines are generally excellent electrophiles in cross-coupling, this specific substrate presents a unique dichotomy:

-

High Reactivity: The C–I bond at the 6-position (ortho to Nitrogen) is highly activated for oxidative addition.

-

Structural Vulnerability: The ethyl ester side chain is susceptible to hydrolysis under the vigorous basic conditions often employed in Suzuki protocols. Furthermore, the pyridine nitrogen possesses significant Lewis basicity, capable of displacing weak ligands and poisoning the palladium catalyst.

This guide outlines two validated protocols: a Robust Standard Method for general screening and a High-Performance Method for sterically demanding or electron-poor partners.

Chemical Context & Mechanistic Considerations

Substrate Analysis

-

Electrophile: 6-Iodopyridine moiety.[1] The electron-deficient nature of the pyridine ring, reinforced by the electronegative nitrogen, facilitates rapid oxidative addition of Pd(0).

-

Electronic Environment: The acetate group at position 3 (meta to the reaction site) exerts a mild inductive effect but does not significantly deactivate the C–I bond.

-

Key Risk: Ester Hydrolysis. Standard Suzuki bases like NaOH or KOH are contraindicated. Carbonate (K₂CO₃, Cs₂CO₃) or Phosphate (K₃PO₄) bases are required to preserve the ester.

Catalyst Selection Strategy

To counteract the coordination of the pyridine nitrogen to the metal center, we prioritize chelating bisphosphines (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, SPhos). These ligands increase the steric bulk around the palladium, preventing the formation of stable, inactive bis-pyridyl-palladium complexes.

Visualization: Reaction Mechanism & Workflow

Catalytic Cycle for 2-Halopyridines

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step at the C2 position (C6 in this substrate) and the potential off-cycle inhibitory pathway caused by Nitrogen coordination.

Caption: Catalytic cycle emphasizing the risk of N-coordination trap (red) and the oxidative addition at the iodopyridine site.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Initial screening, simple aryl/heteroaryl boronic acids, scale-up. Why: Pd(dppf)Cl₂ is robust, air-stable, and the large bite angle of the dppf ligand resists displacement by the pyridine nitrogen.

Materials

-

Substrate: Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (e.g., 100 mg), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and degassed Water (ratio 4:1).

-

Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas, or add as a solution if using a stock.

-

Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: The iodine is very reactive; conversion often reaches >90% within 4 hours.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Method B: High-Performance Protocol (Buchwald G3)

Recommended for: Sterically hindered boronic acids, electron-poor partners, or when low catalyst loading is required. Why: XPhos-Pd-G3 generates the active LPd(0) species rapidly. The bulky XPhos ligand completely suppresses pyridine N-coordination.

Materials

-

Catalyst: XPhos Pd G3 (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step Procedure

-

Setup: Combine Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G3 (2 mol%) in a vial.

-

Base: Add K₃PO₄ (2.0 equiv).

-

Solvent: Add degassed THF/Water (10:1).

-

Reaction: Stir at 60 °C (milder temperature reduces hydrolysis risk).

-

Note: This catalyst system is highly active; reaction may complete in <2 hours.

-

-

Workup: Standard extraction as in Method A.

Quantitative Comparison of Conditions

| Parameter | Method A (Standard) | Method B (High Performance) |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 |

| Ligand Type | Bidentate (Chelating) | Bulky Monodentate (Biaryl) |

| Base | K₂CO₃ | K₃PO₄ |

| Temp | 80 °C | 40–60 °C |

| Ester Stability | Good | Excellent (Lower Temp) |

| Steric Tolerance | Moderate | High |

| Cost | Low | High |

Decision Logic for Optimization

Use the following logic flow to determine the appropriate modifications if the standard protocol fails.

Caption: Troubleshooting decision tree for optimizing the coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Li, H., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (Context for XPhos utility). Link

-

BLDpharm. (n.d.). Product Data Sheet: Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS 1089330-76-6).[2] Link

-

Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Suzuki–Miyaura Couplings of 2-Halopyridines. Organic Process Research & Development. Link

Sources

Palladium-catalyzed cross-coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate

An Application Guide and Protocol for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate

This document provides researchers, scientists, and drug development professionals with a detailed guide to the palladium-catalyzed cross-coupling of ethyl 2-(6-iodopyridin-3-yl)acetate. This versatile building block, featuring a reactive C(sp²)-I bond, is a valuable precursor for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. The pyridine moiety is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position opens a vast chemical space for exploration.[1]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established mechanistic principles. Protocols are presented as self-validating systems, complete with troubleshooting advice to empower researchers to optimize these critical transformations.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational troubleshooting and optimization. The cycle consists of three key elementary steps:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl iodide (our substrate), cleaving the C-I bond and forming a new Pd(II) intermediate. This is often the rate-determining step.[4]

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or amine-derived species) is transferred to the palladium center, displacing the halide.[4][5]

-

Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7] It is the workhorse for creating biaryl and vinyl-aryl structures.

Mechanism and Rationale

The critical role of the base in the Suzuki reaction is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transmetalation step.[8][9][10] The choice of base—commonly carbonates like K₂CO₃ or phosphates like K₃PO₄—can dramatically affect reaction rates and yields and is often dependent on the specific substrates and solvent system.[8]

-

Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective for reactive iodides, modern, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher turnover numbers and are capable of coupling more challenging substrates.[7][11] These ligands promote faster rates of oxidative addition and reductive elimination.[2]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is common. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][13]

Detailed Protocol: Coupling with 4-Methoxyphenylboronic Acid

| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |

| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 228 | 1.5 | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |

Procedure:

-

To a flame-dried Schlenk flask, add ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl 2-(6-(4-methoxyphenyl)pyridin-3-yl)acetate.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing. Use freshly ground, dry base.[13] |

| Protodeboronation | Boronic acid is unstable under the reaction conditions (especially heteroaryls). | Use a milder base (e.g., K₃PO₄, Cs₂CO₃) or anhydrous conditions.[13] Consider using a more stable boronic ester (e.g., pinacol ester).[12][14] |

| Hydrodehalogenation | Side reaction where the iodide is replaced by hydrogen. | Lower the reaction temperature. Ensure the boronic acid is of high purity and sufficiently reactive. |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] The reaction allows for the formation of C-N bonds under conditions that tolerate a wide array of functional groups, a significant improvement over classical methods like the Ullmann condensation.[15]

Mechanism and Rationale

This reaction is highly dependent on the ligand and base.

-

Ligand: The ligands are typically bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[11][17] This bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the aryl halide. The electron-donating nature of the ligand also facilitates the final, often challenging, reductive elimination step to form the C-N bond.[18][19]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[20] The choice of base must be compatible with other functional groups in the molecule, such as the ester in our substrate.[20]

-

Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.[21]

Detailed Protocol: Coupling with Morpholine

| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |

| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 (104 µL) | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 |

| XPhos | 476.62 | 21.0 | 0.044 | 0.044 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - | - |

Procedure:

-

Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, performing the setup in a glovebox is highly recommended.

-

To an oven-dried vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst (pre-formation).

-

In a separate vial, dissolve ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol) in toluene (3 mL) and add morpholine (105 mg, 1.2 mmol).

-

Transfer the substrate/amine solution to the catalyst mixture.

-

Seal the vial and heat to 100 °C with vigorous stirring for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).

-

Extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield ethyl 2-(6-morpholinopyridin-3-yl)acetate.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No Reaction | Oxygen contamination deactivating the catalyst; Poor quality base. | Use strict anaerobic conditions (glovebox/Schlenk line). Use a fresh, high-purity base. A pre-catalyst (e.g., XPhos Pd G3) can be more reliable.[22] |

| Low Yield | Sterically hindered or electron-poor amine; Inappropriate ligand/base combination. | Screen different "generations" of Buchwald-Hartwig ligands.[15] Try a different base (e.g., K₃PO₄, LHMDS).[23] |

| Side Product (Hydrodehalogenation) | Competing reaction pathway. | Increase the concentration of the amine. Ensure the base is sufficiently strong to deprotonate the amine effectively.[24] |

Sonogashira Coupling: Synthesizing C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems and other valuable alkynyl-aryl structures.[25][26]

Mechanism and Rationale

The standard Sonogashira reaction employs a dual-catalyst system.

-

Palladium Catalyst: Follows a similar cycle of oxidative addition and reductive elimination as seen in other cross-couplings.

-

Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex.[25]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. It can often serve as the solvent as well.

-

Copper-Free Variant: Concerns about copper contamination have led to the development of copper-free protocols. These typically require more sophisticated, bulky phosphine ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[7][25]

Detailed Protocol: Coupling with Phenylacetylene

| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |

| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 123 (134 µL) | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 14 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 7.6 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | - | 5 mL | - | - |

| THF (anhydrous) | - | 5 mL | - | - |

Procedure:

-

To a flame-dried Schlenk flask, add ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with Argon three times.

-

Add degassed, anhydrous THF (5 mL) and degassed triethylamine (5 mL).

-

Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-8 hours. The reaction is often rapid.

-

Monitor by TLC or LC-MS.

-

Once complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and filter through a short plug of Celite to remove catalyst residues.

-

Wash the organic solution with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield ethyl 2-(6-(phenylethynyl)pyridin-3-yl)acetate.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Glaser Homocoupling | Oxygen in the system promotes the oxidative homocoupling of the alkyne. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[7] |

| Low Yield/Stalled Reaction | Catalyst deactivation; Inefficient coupling of electron-rich or hindered partners. | Use a different ligand/palladium source. A copper-free protocol with a stronger base might be beneficial.[27] |

| Dark, Intractable Mixture | Catalyst decomposition at higher temperatures. | Most Sonogashira reactions are efficient at or slightly above room temperature. Avoid excessive heating unless necessary for difficult substrates. |

General Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction.

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Strong bases like NaOtBu are caustic and hygroscopic. Handle with care, avoiding contact with skin and moisture.

-

Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and have associated health risks. Always work in a fume hood.

References

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- Palladium-catalyzed cross-coupling reactions. Fiveable.

- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.

- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online.

- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.

- Cross-Coupling Reactions Guide.

- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

- How to approach choosing reaction conditions for Suzuki?. Reddit.

- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.

- The Suzuki Reaction. Myers Group, Harvard University.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- 2-Iodopyridin-3-yl acetate. MDPI.

- Buchwald–Hartwig amination. Wikipedia.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.

- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.

- Sonogashira Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes.

- Ethyl 2-(3-iodopyridin-2-yl)acetate. Fluorochem.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- 2-Iodopyridin-3-yl acetate. Scilit.

- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.

- Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. PubMed.

- 2-Iodopyridin-3-yl acetate. ResearchGate.

- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate.

- Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses.

- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.

- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. nobelprize.org [nobelprize.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jmcct.com [jmcct.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. reddit.com [reddit.com]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. theses.enscm.fr [theses.enscm.fr]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. reddit.com [reddit.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. semanticscholar.org [semanticscholar.org]

- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Note: Chemoselective Buchwald-Hartwig Amination of Ethyl 2-(6-iodopyridin-3-yl)acetate

Executive Summary

The Buchwald-Hartwig amination of Ethyl 2-(6-iodopyridin-3-yl)acetate presents a specific chemoselective challenge: coupling a nucleophilic amine to the 6-position of the pyridine ring while preserving the base-sensitive ethyl ester and preventing

Standard protocols utilizing strong alkoxide bases (e.g.,

Substrate Analysis & Mechanistic Strategy

The Substrate Challenge

The starting material contains two competing reactive sites and one lability risk:

-

C-I Bond (C6): Highly reactive toward oxidative addition due to the electron-deficient pyridine ring.

-

Methylene (

-C): The protons at the 2-position (relative to the pyridine) are activated by both the ester and the electron-poor heterocycle. Deprotonation leads to enolate formation. -

Ethyl Ester: Susceptible to hydrolysis or transesterification.

Strategic Solution: The "Weak Base" Approach

To bypass enolization, the reaction must operate in a pKa window where the amine is deprotonated (or coordinated) sufficiently for transmetallation, but the carbon acid remains neutral.

-

Catalyst: Pd(0) source with a ligand that facilitates reductive elimination on electron-deficient rings. BrettPhos or RuPhos are preferred.

-

Base:

or -

Solvent: Toluene or

-Amyl alcohol (prevents transesterification).

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the targeted cycle.

Figure 1: Mechanistic divergence based on base selection. Green path indicates the desired protocol.

Optimization Data: Ligand & Base Screening

The following data summarizes the optimization of the coupling of the substrate with Morpholine (1.2 equiv).

Table 1: Reaction Optimization Matrix Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, 2 mol% Pd source, 4 mol% Ligand, Solvent (0.2 M), 80°C, 12h.

| Entry | Catalyst System | Base (2.0 equiv) | Solvent | Yield (LCMS) | Observation |

| 1 | Toluene | < 10% | Complex mixture; ester consumed. | ||

| 2 | Dioxane | 45% | Slow conversion; Pd black formation. | ||

| 3 | BrettPhos Pd G3 | 92% | Clean conversion. | ||

| 4 | RuPhos Pd G3 | Toluene | 88% | Good alternative for 2° amines. | |

| 5 | Pd(OAc)2 / P(tBu)3 | DMF | 30% | Significant ester hydrolysis. |

Key Insight: The use of BrettPhos Pd G3 (a precatalyst) is superior to in-situ generation because it ensures a 1:1 Pd:Ligand ratio and rapid initiation, which is crucial when using weaker bases that might not effectively reduce Pd(II) to Pd(0) quickly.

Detailed Experimental Protocol

Materials

-

Substrate: Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv).

-

Amine: Primary or Secondary amine (1.2 equiv).

-

Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.01 – 0.03 equiv).

-

Base: Cesium Carbonate (

), anhydrous, granular (2.0 equiv). -

Solvent:

-Amyl Alcohol (anhydrous) or Toluene.

Step-by-Step Methodology

-

Preparation of Solids:

-

In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a magnetic stir bar with:

-

Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv, e.g., 291 mg for 1 mmol scale).

- (2.0 equiv, 652 mg).

-

BrettPhos Pd G3 (2 mol%, 18 mg).

-

-

Note: If the amine is a solid, add it at this step.

-

-

Solvent and Liquid Reagent Addition:

-

Seal the vial with a septum cap (PTFE lined).

-

Evacuate and backfill with Nitrogen (

). -

Add anhydrous

-Amyl alcohol (concentration 0.2 M, e.g., 5 mL). -

Add the amine (if liquid) via syringe (1.2 equiv).

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (800+ rpm). The heterogeneity of the weak base requires high agitation for surface turnover.

-

Monitor via LCMS at 2 hours. If conversion is <50%, increase temp to 100°C, but monitor ester stability.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (gradient typically 0-50% EtOAc).

-

Note: Pyridyl amines can streak on silica. Add 1% Triethylamine to the eluent if necessary.

-

Workflow Visualization

The following diagram outlines the operational workflow, ensuring self-validation at critical checkpoints.

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Expert Insights

Catalyst Deactivation

Pyridines are notorious for coordinating to Palladium, potentially arresting the catalytic cycle (forming off-cycle resting states).

-

Solution: If the reaction stalls, do not just add more catalyst. Add more ligand (e.g., free BrettPhos) to shift the equilibrium back to the active catalytic species.

Ester Hydrolysis

If LCMS shows the carboxylic acid mass (M-28 or M-Et):

-

Cause: Wet solvent or base.

-

Solution: Flame-dry glassware and use fresh anhydrous solvents. Switch from

(hygroscopic) to

Regioselectivity (C-N vs C-O)

While rare with BrettPhos, coupling via the oxygen of an amide/alcohol partner can occur.

-

Control: This is ligand-controlled. BrettPhos is highly selective for N-arylation over O-arylation due to the specific binding pocket geometry.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

[Link]

-

-

Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Primary and Secondary Amines." Journal of the American Chemical Society.

-

[Link]

-

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

[Link]

-

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

[Link]

-

Reduction of ester group in Ethyl 2-(6-iodopyridin-3-yl)acetate

An Application Note and Protocol for the Selective Reduction of Ethyl 2-(6-iodopyridin-3-yl)acetate

Introduction: Synthesis of a Key Pharmaceutical Intermediate

The transformation of Ethyl 2-(6-iodopyridin-3-yl)acetate to its corresponding primary alcohol, 2-(6-iodopyridin-3-yl)ethanol, represents a critical step in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. The resulting alcohol serves as a versatile building block, enabling further molecular elaboration through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The presence of the iodo- and pyridyl-moieties offers orthogonal handles for cross-coupling reactions and modulation of pharmacokinetic properties, making the target molecule a valuable intermediate.

This document provides a comprehensive guide for researchers and process chemists on the selective reduction of the ester group while preserving the sensitive iodo-pyridine core. We will explore the rationale behind selecting an appropriate reducing agent, provide detailed, field-tested protocols, and emphasize the critical safety procedures required for a successful and safe execution of this transformation.

Pillar 1: The Strategic Selection of a Hydride Reducing Agent

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is paramount, especially when other potentially reactive functional groups are present. The substrate, Ethyl 2-(6-iodopyridin-3-yl)acetate, contains an aromatic iodide, which can be susceptible to reduction under certain conditions, and a pyridine ring, which can coordinate to Lewis acidic reagents.

Comparative Analysis of Common Hydride Reagents

| Reagent | Formula | Reactivity towards Esters | Key Considerations & Chemoselectivity |

| Lithium Aluminum Hydride | LiAlH₄ | High . The reagent of choice for rapid and complete ester reduction.[1][2] | Extremely powerful and non-selective; reacts violently with water and protic solvents.[3][4] Must be used in anhydrous ethers (THF, Et₂O).[5] Potential for reduction of the C-I bond, though typically slower than ester reduction. |

| Diisobutylaluminum Hydride | DIBAL-H | Moderate to High . Can reduce esters to alcohols, typically with >2 equivalents at room temperature.[6] | Famous for its ability to reduce esters to aldehydes at low temperatures (-78 °C) with 1 equivalent.[7][8] Less basic and more sterically hindered than LiAlH₄. Soluble in a wider range of solvents, including hydrocarbons.[1] |

| Sodium Borohydride | NaBH₄ | Very Low . Generally considered unreactive towards esters under standard conditions (alcoholic solvents, room temp).[9][10] | Excellent chemoselectivity for aldehydes and ketones in the presence of esters.[11] Reduction of esters can be forced with high temperatures or Lewis acid additives (e.g., LiCl, CaCl₂), but this is less efficient.[12] |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, etc.) | Variable . Can reduce esters but often requires harsh conditions (high pressure/temperature). | Unsuitable for this substrate. Would readily cause dehalogenation (C-I bond cleavage) and reduction of the pyridine ring.[13][14] |

Pillar 2: Mechanistic Insight and Workflow Visualization

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻).

-

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond, forming a tetrahedral intermediate.[15]

-

Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the ethoxide (⁻OEt) as a leaving group. This generates an aldehyde intermediate.[4][16]

-

Second Hydride Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[2]

-

Protonation (Workup): The resulting aluminum alkoxide complex is stable until a protic workup (e.g., addition of water) protonates the oxygen to yield the final primary alcohol.[15][16]

Chemical Transformation Pathway

Caption: Standard workflow for LiAlH₄-mediated ester reduction.

Pillar 3: Field-Validated Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is the standard and most reliable method for this transformation. Strict adherence to anhydrous conditions and safety procedures is essential.

Materials:

-

Ethyl 2-(6-iodopyridin-3-yl)acetate

-

Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography

-

Silica Gel (230-400 mesh)

Equipment:

-

Round-bottom flask with stir bar, oven-dried

-

Septa and needles

-

Nitrogen or Argon gas line with manifold

-

Addition funnel, oven-dried

-

Ice-water bath

-

Magnetic stir plate

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

CRITICAL SAFETY PRECAUTIONS:

-

Pyrophoric Reagent: LiAlH₄ reacts violently with water, alcohols, and moist air, potentially igniting. [3][17]All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. [5]* Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves at all times. [3][18][19]* Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly in an ice bath behind a safety shield.

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT use water or CO₂ extinguishers on a hydride fire. [3][20] Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere, add LiAlH₄ (1.5 equivalents) to a three-neck, oven-dried round-bottom flask equipped with a stir bar and a reflux condenser. Add enough anhydrous THF to create a stirrable slurry (approx. 0.2 M relative to LiAlH₄). Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution) in a separate oven-dried flask. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase), checking for the disappearance of the starting material.

-

Careful Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by adding reagents sequentially and dropwise with vigorous stirring. For a reaction using 'x' grams of LiAlH₄, add:

-

Workup: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. [4]Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is sequestered.

-

Isolation: Filter the slurry through a pad of Celite or filter paper, washing the filter cake thoroughly with THF or Ethyl Acetate. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield 2-(6-iodopyridin-3-yl)ethanol as a pure product.

References

-

BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]

-